2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole
Description
The compound 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole is a hybrid heterocyclic molecule comprising two pharmacologically significant moieties: a 1,3-benzodiazole (benzimidazole derivative) and a 3-(4-chlorophenyl)-1,2,4-oxadiazole connected via an ethyl linker. The 1,2,4-oxadiazole scaffold is well-documented for its biological activities, including analgesic, antiviral, and antipicornaviral effects .
Properties
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-7-5-11(6-8-12)17-21-16(23-22-17)10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKSYVWHOWEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that similar compounds have shown antiangiogenic effects and promotion of apoptosis.
Biochemical Pathways
Similar compounds have been shown to interact with dna, causing dna condensation and promoting apoptosis.
Result of Action
The compound has shown antiproliferative potency in vitro, with a significant IC50 value against certain cell lines. This suggests that the compound may have potential as an anticancer drug.
Comparison with Similar Compounds
(a) 1,2,4-Oxadiazole Derivatives with Triazole/Benzotriazole Substituents
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole ():
This compound replaces the benzodiazole with a benzotriazole group. The dihedral angle between the oxadiazole and benzotriazole rings is 80.2° , limiting π-conjugation but enabling weak intermolecular C–H⋯N hydrogen bonds for crystal packing . In contrast, the target compound’s benzodiazole may exhibit stronger intramolecular interactions due to its planar structure. - 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (): The 2-chlorophenyl substituent (vs.
(b) Extended Functional Groups
- 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ():
This analog introduces an isoxazole-carboxylic acid group, increasing molecular weight (501.92 g/mol) and hydrophilicity. The carboxylic acid moiety enhances solubility but may reduce membrane permeability compared to the target compound’s neutral benzodiazole .
Pharmacological and Physicochemical Properties
Key Research Findings and Implications
Substituent Position Matters : The 4-chlorophenyl group in the target compound (vs. 2-chlorophenyl in ) optimizes steric and electronic interactions for target binding .
Heterocyclic Planarity : The benzodiazole in the target compound likely adopts a more planar conformation than benzotriazole derivatives, enhancing π-π stacking in biological systems .
Solubility vs. Bioavailability : While carboxylic acid-containing analogs () improve solubility, the target compound’s neutral benzodiazole may favor blood-brain barrier penetration .
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